molecular formula C11H10N2O2 B2447265 4'-Aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one CAS No. 1693585-98-6

4'-Aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one

Cat. No. B2447265
CAS RN: 1693585-98-6
M. Wt: 202.213
InChI Key: YFDXZUWDIRWEFK-UHFFFAOYSA-N
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Description

Oxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . It is one of the major biologically active scaffolds found so far . Indene is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene .


Synthesis Analysis

Oxazoles can be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine . This reaction involves an I2/Cu(NO3)2•3H2O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .


Molecular Structure Analysis

The molecular structure of oxazole consists of a five-membered ring with oxygen and nitrogen atoms at first and third positions, respectively . The structure of indene consists of a benzene ring fused with a cyclopentene .


Chemical Reactions Analysis

The chemical reactions of oxazole derivatives can be quite diverse, depending on the specific functional groups present . They can undergo reactions such as direct arylation, alkenylation, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure and functional groups. Oxazole derivatives, for example, have been found to exhibit a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic and antioxidant properties .

Mechanism of Action

The mechanism of action of oxazole derivatives in biological systems often involves their binding ability with various enzymes and receptors via numerous non-covalent interactions .

Future Directions

The future directions in the research of oxazole and indene derivatives could involve the development of novel chemical entities in medicinal and pharmaceutical chemistry . This includes finding oxazole-based derivatives as potent medicinal drug candidates .

properties

CAS RN

1693585-98-6

Product Name

4'-Aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one

Molecular Formula

C11H10N2O2

Molecular Weight

202.213

IUPAC Name

4'-aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one

InChI

InChI=1S/C11H10N2O2/c12-9-11(15-10(14)13-9)6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H2,12,13,14)

InChI Key

YFDXZUWDIRWEFK-UHFFFAOYSA-N

SMILES

C1CC2(C3=CC=CC=C31)C(=NC(=O)O2)N

solubility

not available

Origin of Product

United States

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